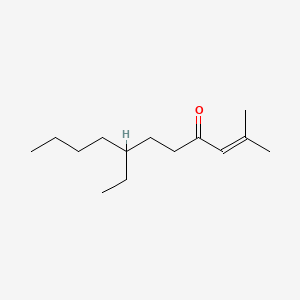

7-Ethyl-2-methylundec-2-en-4-one

Description

Properties

CAS No. |

68833-92-1 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

7-ethyl-2-methylundec-2-en-4-one |

InChI |

InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h11,13H,5-10H2,1-4H3 |

InChI Key |

YJJRWDWACWCKIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(=O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches for α,β-Unsaturated Ketones

α,β-Unsaturated ketones like 7-Ethyl-2-methylundec-2-en-4-one are commonly prepared via:

- Aldol condensation reactions between appropriate aldehydes and ketones, followed by dehydration.

- Selective oxidation or dehydrogenation of saturated ketones.

- Catalytic processes involving dehydrocyclization or partial hydrogenation steps.

These methods are tailored to introduce the required substituents and double bonds with regio- and stereoselectivity.

Specific Methods Relevant to this compound

Although direct literature on this exact compound is limited, closely related compounds and intermediates provide insights into applicable preparation strategies.

Preparation of α,β-Unsaturated Ketones via β-Hydroxy Ketones

- Patent US6960694B2 describes processes for preparing β-hydroxy ketones and α,β-unsaturated ketones through controlled aldol condensation and dehydration reactions under basic conditions.

- This method involves reacting ketones with aldehydes or esters in the presence of bases such as sodium hydroxide, followed by thermal dehydration to yield α,β-unsaturated ketones.

- Reaction parameters such as temperature, solvent, base concentration, and reaction time are optimized for yield and purity.

Stepwise Cyclization and Dehydrogenation

- A multi-step preparation involving cyclization of diamines and nitriles followed by dehydrogenation using Raney nickel catalyst is reported for related nitrogen-containing compounds (CN105367499A).

- Although this patent focuses on imidazole derivatives, the principles of catalytic dehydrogenation at 170–200 °C with Raney nickel can be adapted for preparing unsaturated ketones by removing hydrogen to form double bonds.

- Purification is achieved by fractional distillation under reduced pressure.

Reaction Conditions and Catalysts

| Method | Catalyst(s) | Temperature Range (°C) | Pressure (bar) | Solvent/Medium | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Catalytic dehydrocyclization | Cu-chromite/BaO | 500–700 | 0.013–10 | Steam | 67 (selectivity) | Distillation, hydrogenation |

| Partial hydrogenation | Raney nickel, precious metals | 40–120 | 4–12 | Hydrogen gas | High | Filtration, distillation |

| Aldol condensation/dehydration | NaOH or other bases | 60–120 | Atmospheric | Ethylene glycol ethers | 50–90 | Distillation |

| Dehydrogenation (imidazole example) | Raney nickel | 170–200 | Atmospheric | Toluene (dilution) | 80–90 | Underpressure distillation |

Purification and Yield Optimization

- Distillation under reduced pressure is the preferred purification technique to isolate the α,β-unsaturated ketone with high purity.

- Use of selective catalysts like Raney nickel and copper chromite activated with barium oxide improves yield and selectivity by minimizing side reactions.

- Control of reaction temperature and time is critical to avoid over-reduction or polymerization.

Summary Table of Preparation Methods for this compound and Related Compounds

| Step | Reaction Type | Key Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Aldol condensation | Ketone + Aldehyde + NaOH | 60–120 °C, glycol ethers | Formation of β-hydroxy ketone intermediate |

| 2 | Dehydration | β-Hydroxy ketone + heat | 100–160 °C, reduced pressure | α,β-Unsaturated ketone formation |

| 3 | Catalytic dehydrogenation | Saturated ketone + Raney nickel | 170–200 °C | Formation of double bond via hydrogen removal |

| 4 | Catalytic dehydrocyclization | 2,6-Dialkylaniline + Cu-chromite/BaO | 500–700 °C, steam | Formation of cyclic intermediates (e.g., indoles) |

| 5 | Partial hydrogenation | Raw product + Raney nickel | 40–120 °C, 4–12 bar H2 | Selective saturation of intermediates |

| 6 | Purification | Distillation under vacuum | 150–160 °C, 5–10 mmHg | High purity product isolation |

Chemical Reactions Analysis

7-Ethyl-2-methylundec-2-en-4-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like chlorine or bromine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Ethyl-2-methylundec-2-en-4-one has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Ethyl-2-methylundec-2-en-4-one exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, although detailed studies on its exact mechanism are still limited

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following comparison draws parallels with analogous compounds from the evidence, focusing on synthesis, stability, and analytical characterization.

Table 1: Structural and Functional Comparison

Key Findings

Synthetic Efficiency: Irisquinone (1) demonstrates moderate synthetic efficiency (87% purity), achieved via oxidation of phenolic precursors using NaH₂PO₄ and Aliquat 336 . Phenolic compound 7 achieves near-quantitative yield (99.8%) under acidic conditions, highlighting the role of protonation in stabilizing intermediates .

Stability: Compounds 7a, 7b, 7c exhibit minimal compositional changes over two weeks at room temperature when stored in ethanol, as confirmed by HPLC analysis . This suggests that α,β-unsaturated ketones (if stabilized by solvent) may share similar shelf-life characteristics. Irisquinone (1) is prone to oxidation due to its quinone moiety, necessitating inert storage conditions .

Analytical Characterization: HPLC-UV and TSP-MS (thermospray mass spectrometry) are robust for resolving structurally similar compounds, as demonstrated in the analysis of 7a–7c . These methods could be adapted for this compound to assess purity and degradation products. NMR and LC-MS were critical for confirming the structure of phenolic and quinone derivatives , underscoring their utility for ketone characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.